3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one
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Overview
Description
3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexenone ring substituted with hydroxyl, dimethyl, nitrophenyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-nitrobenzaldehyde reacts with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a base such as piperidine . The reaction proceeds through the formation of a methylene intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as montmorillonite KSF can be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3-oxo-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one.
Reduction: Formation of 3-hydroxy-5,5-dimethyl-2-(4-aminophenyl)sulfanylcyclohex-2-en-1-one.
Substitution: Formation of various substituted cyclohexenone derivatives.
Scientific Research Applications
3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2′-[(4-Hydroxy-3-nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
- 2,2′-[(4-Bromophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
Uniqueness
3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The combination of hydroxyl, nitrophenyl, and sulfanyl groups in the cyclohexenone ring structure contributes to its diverse applications and mechanisms of action.
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(4-nitrophenyl)sulfanylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-14(2)7-11(16)13(12(17)8-14)20-10-5-3-9(4-6-10)15(18)19/h3-6,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLVKVIVCOPQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)SC2=CC=C(C=C2)[N+](=O)[O-])O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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